4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride
Description
4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid hydrochloride is a quinoline-based benzoic acid derivative with a fluoro substituent at the 6-position of the quinoline ring and a methyl group at the 2-position. The amino group bridges the quinoline and benzoic acid moieties, while the hydrochloride salt enhances solubility. This compound is hypothesized to exhibit biological activity due to structural similarities to kinase inhibitors, enzyme modulators, or receptor antagonists. Below, it is compared to analogs with variations in heterocyclic cores, substituents, and functional groups.
Properties
IUPAC Name |
4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2.ClH/c1-10-8-16(14-9-12(18)4-7-15(14)19-10)20-13-5-2-11(3-6-13)17(21)22;/h2-9H,1H3,(H,19,20)(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESMFWCYDCINNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)NC3=CC=C(C=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Fluorination and Methylation:
Coupling with Aminobenzoic Acid: The final step involves coupling the synthesized quinoline derivative with aminobenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with DNA: Intercalating into DNA and affecting gene expression.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Table 3: Physicochemical Properties
Key Observations
Structural Flexibility: The amino linker in the target compound contrasts with methoxy () or carboxamide () linkers, impacting hydrogen bonding and target affinity. Quinoline vs.
Substituent Effects: The 6-fluoro group in the target compound may enhance metabolic stability compared to non-halogenated analogs (e.g., ). Hydrochloride salts (target, ) improve aqueous solubility, critical for bioavailability.
Biological Implications: Thiosemicarbazide derivatives () show insecticidal activity, whereas quinolone-carboxamides () are linked to antimicrobial applications. The target compound’s therapeutic niche remains speculative but may align with kinase inhibition due to quinoline-amino acid motifs.
Biological Activity
4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a quinoline moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. The presence of the fluoro and methyl substituents on the quinoline ring enhances its chemical reactivity and biological interactions.
The molecular formula of 4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid; hydrochloride is C17H13FN2O2·HCl, with a molecular weight of 332.76 g/mol. The compound exhibits a logP value of 4.4525, indicating its lipophilicity, which may influence its absorption and distribution in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C17H13FN2O2·HCl |
| Molecular Weight | 332.76 g/mol |
| LogP | 4.4525 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 44.998 Ų |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been observed that similar compounds can inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against various diseases.
- DNA Interaction : The compound may intercalate into DNA, affecting gene expression and leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : It may influence signaling pathways that regulate cell proliferation, differentiation, and survival.
Antimicrobial Properties
Research indicates that compounds similar to 4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid exhibit significant antimicrobial activity against various bacterial strains:
- Gram-positive Bacteria : The compound shows selective activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM for Staphylococcus aureus and Enterococcus faecalis.
- Biofilm Inhibition : It has demonstrated moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBICs) between 62.216–124.432 μg/mL .
Anticancer Activity
In vitro studies have shown that related quinoline derivatives possess antiproliferative effects against various human tumor cell lines, indicating potential as anticancer agents:
- GI50 Values : Compounds in the same class have shown GI50 values in the nanomolar to micromolar range, suggesting potent activity against cancer cells .
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antibacterial effects of various quinoline derivatives, including the target compound, against clinical isolates of MRSA and Enterococcus species. The results indicated that the compound effectively inhibited bacterial growth and biofilm formation, outperforming some conventional antibiotics . -
Anticancer Screening :
A screening of quinoline derivatives for anticancer activity revealed that compounds with similar structures to 4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
